alpha-Methyl-2-(4-trifluoromethylphenyl)-5-benzoxazoleacetic acid
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Overview
Description
Alpha-Methyl-2-(4-trifluoromethylphenyl)-5-benzoxazoleacetic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety and an acetic acid group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-(4-trifluoromethylphenyl)-5-benzoxazoleacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-(4-trifluoromethylphenyl)-5-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Alpha-Methyl-2-(4-trifluoromethylphenyl)-5-benzoxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Methyl-2-(4-trifluoromethylphenyl)-5-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoxazole moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Alpha-Methyl-2-(4-trifluoromethylphenyl)-5-benzoxazoleacetic acid can be compared with other similar compounds, such as:
Alpha-Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Alpha-Methyl-2-(4-methylphenyl)-5-benzoxazoleacetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
CAS No. |
51234-73-2 |
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Molecular Formula |
C17H12F3NO3 |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C17H12F3NO3/c1-9(16(22)23)11-4-7-14-13(8-11)21-15(24-14)10-2-5-12(6-3-10)17(18,19)20/h2-9H,1H3,(H,22,23) |
InChI Key |
CGOUFDAVNKYPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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